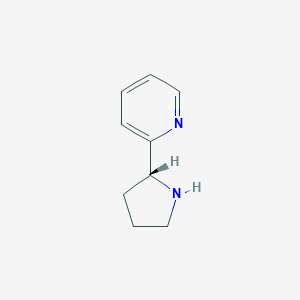

(R)-2-(Pyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZQFDBSPOUDF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Pyrrolidin 2 Yl Pyridine and Its Chiral Derivatives

Enantioselective Construction of the Pyrrolidine (B122466) Moiety

The formation of the chiral pyrrolidine ring is a pivotal step in the synthesis of (R)-2-(Pyrrolidin-2-yl)pyridine. Various sophisticated methods have been developed to control the stereochemistry at the C2 position of the pyrrolidine ring.

Intramolecular Hydroamination and Hydroalkoxylation Approaches with Chiral Control

Intramolecular hydroamination has emerged as a powerful, atom-economical method for the synthesis of cyclic amines, including chiral pyrrolidines. This approach involves the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule.

Recent advancements have seen the development of Brønsted acid-catalyzed intramolecular hydroamination, which can produce pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. rsc.org A key aspect of this method is the use of an electron-deficient protecting group on the nitrogen, such as a nosyl group, to prevent the deactivation of the acid catalyst. rsc.org The reaction proceeds via a stereospecific anti-addition, suggesting a concerted mechanism. rsc.org

Biocatalysis offers another highly selective route. Engineered enzymes, such as evolved variants of cytochrome P450, can catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds. nih.govresearchgate.net This "new-to-nature" enzymatic reaction allows for the synthesis of chiral pyrrolidines from simple azide (B81097) precursors with good to high enantiomeric excess. nih.govresearchgate.netreddit.com

Copper-promoted intramolecular aminooxygenation of alkenes also provides a pathway to diastereomerically pure disubstituted pyrrolidines. For instance, α-substituted 4-pentenyl sulfonamides cyclize to yield 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1 dr). mdpi.com

| Catalyst/Promoter | Substrate Type | Product | Selectivity | Reference |

| Chiral Brønsted Acid | Nosyl-protected aminoalkene | Pyrrolidine with quaternary center | High enantioselectivity | rsc.org |

| Evolved Cytochrome P411 | Alkyl azide | Chiral Pyrrolidine | Up to 99:1 er | nih.govresearchgate.net |

| Copper(II) | 4-Pentenyl sulfonamide | 2,5-cis-pyrrolidine | >20:1 dr | mdpi.com |

This table summarizes catalyst systems and reported selectivities for intramolecular amination approaches to pyrrolidine synthesis.

Palladium-Catalyzed Stereoselective C-H Amination

Palladium-catalyzed C-H activation and amination reactions represent a state-of-the-art strategy for forming C-N bonds and constructing heterocyclic systems. These methods allow for the direct conversion of C-H bonds into C-N bonds, avoiding the need for pre-functionalized substrates.

For the synthesis of substituted pyrrolidines, palladium(II) catalysis can achieve enantioselective and diastereoselective outcomes. researchgate.net One strategy involves an initial intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring. This is followed by an intermolecular reaction with a second nucleophile, leading to complex pyrrolidine structures with high stereocontrol. researchgate.net

Furthermore, palladium-catalyzed C(sp³)–H arylation has been used to selectively functionalize the pyrrolidine ring. acs.orgorganic-chemistry.org By using a directing group, such as an aminoquinoline auxiliary at the C3 position, arylation can be directed with high regio- and stereoselectivity to the C4 position, yielding cis-3,4-disubstituted pyrrolidines. acs.orgorganic-chemistry.org While this specific example functionalizes a pre-existing ring, the principles of palladium-catalyzed C-H functionalization are broadly applicable to ring-forming reactions as well.

| Catalyst System | Reaction Type | Key Feature | Outcome | Reference |

| Pd(CH₃CN)₂Cl₂ / Chiral Ligand | Intramolecular Aminoalkoxylation | Alkene difunctionalization | High enantio- and diastereoselectivity | researchgate.net |

| Pd(OAc)₂ / AQ Directing Group | C(sp³)-H Arylation | C4-selective functionalization | cis-3,4-disubstituted pyrrolidines | acs.orgorganic-chemistry.org |

This table highlights palladium-catalyzed methods for the stereoselective synthesis and functionalization of pyrrolidines.

Asymmetric Borrowing Hydrogen Annulation for Enantioenriched Pyrrolidines

The "borrowing hydrogen" methodology is a green and efficient catalytic cycle that enables the alkylation of amines using alcohols, producing only water as a byproduct. Asymmetric variants of this process have been developed for the synthesis of enantioenriched N-heterocycles.

Iridium-catalyzed enantioconvergent borrowing hydrogen annulation can directly produce chiral pyrrolidines from simple racemic diols and primary amines. nih.gov A chiral amine-derived iridacycle catalyst facilitates the one-step construction of two C–N bonds with high efficiency and enantioselectivity. nih.gov This method provides a rapid route to a wide array of substituted, enantioenriched pyrrolidines. nih.gov This strategy is highly convergent, transforming a racemic starting material into a single enantiomer of the product. nih.govnih.gov

| Catalyst | Reactants | Product | Key Advantage | Reference |

| Chiral Iridacycle Complex | Racemic 1,4-diol, Primary amine | Enantioenriched Pyrrolidine | Enantioconvergent, atom-economical | nih.gov |

| Ru-diamine-diphosphine | Racemic secondary alcohol, Primary benzylic alcohol | Chiral Alcohol (precursor) | Dynamic kinetic asymmetric transformation | nih.gov |

This table showcases asymmetric borrowing hydrogen strategies for accessing chiral pyrrolidines.

Catalyst-Controlled Stereoselective Cyclization Reactions

A variety of other catalyst-controlled cyclization reactions are instrumental in the stereoselective synthesis of pyrrolidines. These methods often rely on transition metal catalysis or organocatalysis to control the formation of multiple stereocenters.

Osmium-catalyzed oxidative cyclizations of unsaturated amine derivatives provide a pathway to stereoselectively synthesized pyrrolidines. researchgate.net Another approach involves the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃). This method yields densely substituted pyrrolidines with high diastereoselectivity, where the stereochemistry is controlled by the chiral sulfinyl group. nih.gov

Biocatalytic methods, such as using laccase enzymes, can catalyze the 1,4-addition of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to ortho-quinones, forming pyrrolidine-2,3-diones with all-carbon quaternary stereocenters under mild conditions. digitellinc.com Additionally, a tandem hydrozirconation-Lewis acid-mediated cyclization of chiral N-allyl oxazolidines offers a diastereoselective route to the pyrrolidine ring. osaka-u.ac.jp

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Osmium | Oxidative Cyclization | Unsaturated Amines | Stereoselective Pyrrolidines | researchgate.net |

| Ag₂CO₃ | [3+2] Cycloaddition | Chiral Azadienes, Azomethine Ylides | Densely Substituted Pyrrolidines | nih.gov |

| Laccase (Novozym 51003) | 1,4-Addition/Cyclization | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones | digitellinc.com |

| Zirconocene/Lewis Acid | Hydrozirconation/Cyclization | Chiral N-allyl oxazolidines | Diastereoselective Pyrrolidines | osaka-u.ac.jp |

This table presents diverse catalyst-controlled cyclization strategies for pyrrolidine synthesis.

Photo-Promoted Ring Contraction Strategies from Pyridine (B92270) Precursors for Pyrrolidine Derivatives

A novel and promising strategy for synthesizing pyrrolidine derivatives involves the skeletal editing of abundant pyridine precursors. Photo-promoted ring contraction offers a unique pathway to access functionalized pyrrolidines.

This reaction can be achieved by photo-irradiating a pyridine with a silylborane reagent, which leads to a pyrrolidine derivative bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govmdpi.comrsc.orgacs.org This process is notable for its broad substrate scope and high tolerance for various functional groups. nih.govmdpi.comresearchgate.net The reaction proceeds through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates. nih.govmdpi.com The resulting bicyclic products are versatile synthons that can be further transformed into a range of functionalized pyrrolidines through reactions like hydrogenation, oxidation, or Diels-Alder reactions. mdpi.comresearchgate.net

| Reagents | Key Intermediate | Product Feature | Synthetic Utility | Reference |

| Pyridine, Silylborane | Vinylazomethine ylide | 2-azabicyclo[3.1.0]hex-3-ene skeleton | Versatile building block for functionalized pyrrolidines | nih.govnih.govmdpi.comacs.org |

This table summarizes the photo-promoted ring contraction of pyridines for pyrrolidine synthesis.

Targeted Coupling and Functionalization Strategies for the Pyridyl-Pyrrolidine Linkage

Once the chiral pyrrolidine moiety is constructed, or concurrently with its formation, it must be linked to the pyridine ring at the C2 position. Several strategies can be employed for this critical bond formation.

One powerful approach is the use of multi-component reactions. For instance, a one-pot, three-component cycloaddition using a DNA-conjugated amino acid, 2-pyridinecarboxaldehyde, and a maleimide (B117702) derivative can efficiently construct pyrrolidine-fused scaffolds. acs.org This strategy builds the pyrrolidine ring directly from a pyridine-based starting material, incorporating the pyridyl group from the outset.

Classical nucleophilic aromatic substitution (SNAr) is another viable method. A pre-formed chiral pyrrolidine can act as a nucleophile, displacing a suitable leaving group (e.g., a halide) from the 2-position of the pyridine ring. quimicaorganica.org This reaction is facilitated by the electron-deficient nature of the pyridine ring, which activates the 2- and 4-positions for nucleophilic attack. quimicaorganica.orgquora.com

Reductive amination provides a direct route to form the C-N bond linking the two rings. organic-chemistry.org This can involve the reaction of a 2-pyridyl ketone (e.g., 2-acetylpyridine) with a chiral amine precursor to the pyrrolidine ring, or the reaction of a pyrrolidine precursor with a pyridyl aldehyde, followed by reduction. Transaminase enzymes can also be used to trigger cyclizations of ω-chloro ketones, a method that has been successfully applied to the synthesis of 2-arylpyrrolidines and could be adapted for 2-pyridylpyrrolidines. acs.org

Finally, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are standard methods for forming C-C bonds between aromatic rings and other fragments. mdpi.com While typically used for C-C bonds, related C-N coupling methodologies (e.g., Buchwald-Hartwig amination) could be adapted to couple a chiral pyrrolidine with a 2-halopyridine.

| Strategy | Reactants | Bond Formed | Key Features | Reference |

| Three-Component Reaction | 2-Pyridinecarboxaldehyde, amino acid, maleimide | C-C and C-N (ring formation) | Convergent; builds pyrrolidine onto pyridine | acs.org |

| Nucleophilic Aromatic Substitution | 2-Halopyridine, Chiral Pyrrolidine | C-N | Classic, reliable method | quimicaorganica.orgquora.com |

| Transaminase-Triggered Cyclization | ω-chloro-1-(pyridin-2-yl)alkan-1-one | C-N (ring formation) | Enantioselective, biocatalytic | acs.org |

| Reductive Amination | Pyridyl ketone/aldehyde, amine | C-N | Versatile, widely used for C-N bonds | organic-chemistry.org |

This table outlines key strategies for connecting the pyridine and pyrrolidine rings.

Transition Metal-Catalyzed [2+2+2] Cycloaddition for Fused Systems

Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a highly efficient and atom-economical method for the construction of complex cyclic systems. researchgate.net This strategy is particularly valuable for the de novo synthesis of pyridine rings and fused pyrrolidine structures from simple, readily available starting materials like diynes and nitriles. rsc.orgnih.gov The reaction involves the catalytic assembly of two alkyne units and a nitrile to form a substituted pyridine ring in a single step. nih.govmagtech.com.cn

This method has proven to be a powerful tool for creating fused pyrrolidine-based systems. rsc.org The cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners, including nitriles, offers a direct route to these fused skeletons. researchgate.netrsc.org A key advantage of this approach is the ability to introduce chirality. By employing chiral transition metal catalysts, it is possible to synthesize enantiomerically enriched chiral pyridines and related fused systems from achiral precursors under mild reaction conditions. nih.gov Various transition metals, including cobalt (Co), rhodium (Rh), ruthenium (Ru), and iron (Fe), have been successfully utilized to catalyze these transformations, each offering different mechanistic pathways and substrate compatibility. magtech.com.cn

Table 1: Examples of Catalysts in [2+2+2] Cycloaddition for Pyridine Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Cobalt (Co) Complexes | Diynes, Nitriles | Chiral/Achiral Pyridines | magtech.com.cn |

| Rhodium (Rh) Complexes | Diynes, Nitriles | Chiral/Achiral Pyridines | magtech.com.cn |

| Ruthenium (Ru) Complexes | Diynes, Nitriles | Achiral Pyridines | magtech.com.cn |

Multicomponent Synthesis Approaches to Pyridine Scaffolds

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are prized for their high atom and step economy, procedural simplicity, and the ability to generate molecular complexity rapidly. researchgate.netacsgcipr.org Several MCRs have been developed for the synthesis of pyridine and pyrrolidine scaffolds.

For pyridine synthesis, MCRs often involve the condensation of simple building blocks like aldehydes, ketones, and ammonia (B1221849) sources. acsgcipr.org Classic named reactions such as the Hantzsch and Guareschi-Thorpe reactions are foundational MCRs for pyridine synthesis. acsgcipr.org Modern variations allow for the one-pot synthesis of highly functionalized pyridines and 2-pyridones. acsgcipr.orgnih.gov For instance, a one-pot condensation of an aromatic aldehyde, malononitrile, and a primary amine can yield 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives in high yields. researchgate.net These methods can often be performed under green conditions, such as using microwave irradiation or solvent-free reactions, further enhancing their appeal. researchgate.netnih.gov

Similarly, MCRs are a cornerstone for synthesizing pyrrolidine derivatives. researchgate.nettandfonline.com A common strategy involves the [3+2] cycloaddition of an azomethine ylide, which can be generated in situ from an aldehyde and an amino acid ester, with an alkene or alkyne. tandfonline.com This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines.

Table 2: Comparison of Pyridine Synthesis Approaches

| Synthesis Type | Key Features | By-products | Typical Conditions | Reference |

|---|---|---|---|---|

| Hantzsch-type | Forms a dihydropyridine (B1217469) intermediate requiring subsequent oxidation. | Water, etc. | Often requires heating. | acsgcipr.org |

| Guareschi-Thorpe / Bohlmann-Rahtz | Directly yields the aromatic pyridine product. | Water, alcohols, amines. | Can be slow, but amenable to microwave or flow chemistry. | acsgcipr.org |

Stereospecific Derivatization and Scaffold Modification of this compound

Once the core this compound scaffold is obtained, further modification is often necessary to tune its properties. Stereospecific derivatization allows for the exploration of the chemical space around this chiral core, leading to the development of novel compounds with tailored functions.

N-Functionalization of the Chiral Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring is a key site for functionalization due to its nucleophilicity. nih.gov As a secondary amine, this nitrogen imparts basicity to the scaffold and serves as a privileged position for introducing a wide variety of substituents. nih.gov In fact, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at this N-1 position. nih.gov

Functionalization is typically achieved through standard N-alkylation or N-acylation reactions. For example, reacting the pyrrolidine nitrogen with different aromatic groups can lead to the synthesis of novel carboxamide derivatives. nih.gov These modifications can have a profound impact on the molecule's biological activity and physicochemical properties by altering its charge, polarity, and ability to form hydrogen bonds. nih.gov

Regioselective Substitution on the Pyridine Moiety

Achieving regioselective substitution on the pyridine ring is crucial for controlling the final structure and properties of the derivative. Various methods have been developed to direct functionalization to specific positions on the pyridine ring. One strategy involves the reaction of pyridine N-oxides with benzynes, where modification of reaction conditions can alter the regioselectivity to favor the synthesis of 2-substituted pyridines over 3-substituted ones. rsc.org

Late-stage derivatization techniques are also of high interest as they allow for the modification of complex, drug-like molecules. nih.gov For instance, methods have been developed to regioselectively transform the nitrogen atom of a pyridine into a carbon atom bearing a functional group handle like an ester. nih.gov Such transformations enable the rapid generation of analogues with modulated physicochemical properties. nih.gov

Synthesis of Fused Pyrrolo[3,4-c]pyridine and Related Ring Systems

The synthesis of bicyclic systems where a pyrrole (B145914) ring is fused to the pyridine moiety of the core scaffold results in novel heterocyclic structures with diverse biological potential. nih.gov Pyrrolo[3,4-c]pyridine is one of six possible structural isomers of this fused system. nih.gov

Synthetic routes to pyrrolo[3,4-c]pyridine-dione derivatives have been developed, often involving the modification of existing structures to explore structure-activity relationships. nih.gov For example, modifications can include replacing substituents on a piperazine (B1678402) ring attached to the core or substituting the piperazine with other cyclic amines like morpholine (B109124) or pyrrolidine. nih.gov Other related fused systems, such as pyrrolo[3,4-b]pyridin-5-ones and 1H-pyrrolo[3,2-c]pyridines, have also been synthesized, often through multi-step sequences or MCRs, showcasing the versatility of synthetic approaches to these complex scaffolds. mdpi.comtandfonline.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolo[3,4-c]pyridine |

| Pyrrolo[3,4-c]pyridine-3-one |

| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione |

| Pyrrolo[3,4-b]pyridin-5-one |

| 1H-pyrrolo[3,2-c]pyridine |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile |

| 2-pyridone |

| Benzimidazole (B57391) carboxamide |

| 2-(2-hydroxyaryl)pyridine |

| Morpholine |

| Piperidine |

Theoretical and Computational Investigations of R 2 Pyrrolidin 2 Yl Pyridine and Its Complexes

Quantum Chemical Characterization of Electronic Structure

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) has proven to be a powerful tool for determining the optimized molecular geometry and relative stability of (R)-2-(Pyrrolidin-2-yl)pyridine and its derivatives. ub.eduresearchgate.net Calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p), are used to find the lowest energy conformations of the molecule. ub.eduresearchgate.netresearchgate.net For instance, studies have focused on the relative stabilities of different conformers that arise from the orientation of the pyrrolidine (B122466) ring with respect to the pyridine (B92270) ring. ub.edu The choice of functional and basis set can influence the calculated energies, with methods like M06-2X sometimes providing more accurate results for these types of systems compared to B3LYP. ub.edu

The stability of complexes formed between this compound and other molecules, such as in the context of enamine catalysis, has also been investigated. ub.edu DFT calculations allow for the determination of thermodynamic parameters like the change in Gibbs free energy (ΔG) for reaction equilibria, providing insights into the favorability of catalyst-substrate complex formation. ub.edu

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of this compound and its Analogs

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d) | Geometry optimization and energy calculations of enamines. ub.edu |

| M06-2X | 6-311+G(d) | More accurate energy calculations for pyrrolidine enamines. ub.edu |

| B3LYP | 6-311+G(2d,p) | Optimized crystal structure determination. researchgate.net |

| B3LYP | 6-311++G(d,p) | Geometry optimization and electronic property analysis. researchgate.net |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Activity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). wikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound and its complexes, HOMO-LUMO analysis helps to elucidate their role in chemical reactions. researchgate.netresearchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In the context of catalysis, understanding the FMOs of the catalyst-substrate complex is essential for predicting the reaction pathway and the stereochemical outcome. libretexts.orgnih.gov For example, in a reaction involving an electrophile, the reaction is likely to occur at the atom or region of the catalyst-substrate complex where the HOMO is localized.

Table 2: Conceptual Data from FMO Analysis of a Pyrrolidine-Pyridine System

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -6.5 | Electron-donating ability, nucleophilic sites |

| LUMO | -0.9 | Electron-accepting ability, electrophilic sites |

| HOMO-LUMO Gap | 5.6 | Indicator of chemical reactivity and stability researchgate.net |

Natural Bonding Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netresearchgate.net It examines charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net For this compound, NBO analysis can reveal the nature of the bonds between the pyrrolidine and pyridine rings and the interactions between lone pairs and antibonding orbitals. The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these interactions. ijasret.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps to identify the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and ability to coordinate to metal centers or act as a hydrogen bond acceptor.

Advanced Electron Density Analysis (ELF, LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are advanced computational tools used to visualize and analyze the electron density in a molecule. ijasret.comnih.govmdpi.com They provide a topological analysis of chemical bonding, revealing the regions of space where electron pairs are localized, such as in covalent bonds and lone pairs. ijasret.comnih.gov

For this compound, ELF and LOL analyses can offer a more nuanced understanding of the covalent bonds within the pyrrolidine and pyridine rings and the nature of the linkage between them. researchgate.netnih.gov These methods can distinguish between different types of chemical bonds and provide insights into the electronic structure that are not always apparent from simpler models. mdpi.com The visual representations, often as contour plots or 3D isosurfaces, clearly delineate the basins of attraction for electron pairs, providing a chemically intuitive picture of the molecule's electronic framework. nih.gov

Solvation Effects and Non-Linear Response Properties via Computational Models

The behavior of this compound and its complexes can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM) or the Integral Equation Formalism PCM (IEFPCM), are used to simulate the effects of a solvent on the molecule's properties. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties like dipole moment, polarizability, and hyperpolarizability in different solvents. researchgate.net

Studies on related pyridine derivatives have shown that properties such as the dipole moment and first-order hyperpolarizability, which is a measure of non-linear optical activity, can vary significantly with the solvent. researchgate.net For instance, more polar solvents tend to increase these values. researchgate.net Understanding these solvation effects is crucial for accurately predicting the behavior of this compound in solution, where most chemical reactions are carried out.

Elucidation of Reaction Mechanisms in Asymmetric Catalysis through DFT

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. ub.edunih.gov For asymmetric catalysis involving this compound, DFT calculations can be used to map out the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products. mdpi.com This allows researchers to understand how the chiral catalyst controls the stereochemical outcome of the reaction.

By comparing the energies of different possible transition states, it is possible to predict which stereoisomer of the product will be formed preferentially. nih.gov These calculations can provide detailed insights into the non-covalent interactions, such as hydrogen bonding or steric repulsion, between the catalyst and the substrate that are responsible for the observed enantioselectivity. nih.gov For example, in aldol (B89426) or Michael reactions catalyzed by pyrrolidine-based organocatalysts, DFT can help to identify the key interactions in the transition state that lead to the formation of one enantiomer over the other. ub.edunih.gov

Rigorous Conformational Analysis and Pseudorotation of Pyrrolidine Moieties

The conformational landscape of this compound is significantly influenced by the flexibility of the five-membered pyrrolidine ring. This ring is not planar and undergoes a low-energy conformational process known as pseudorotation, which involves out-of-plane puckering of the ring atoms. This process allows the ring to adopt a continuous series of conformations, primarily described as envelope (or twist) and half-chair forms, with minimal energy barriers between them.

Theoretical studies, often employing ab initio and density functional theory (DFT) calculations, have been instrumental in elucidating the conformational preferences of the pyrrolidine moiety. For the parent pyrrolidine molecule, the equatorial conformer, where the substituent is directed away from the average plane of the ring, is found to be slightly more stable than the axial conformer. rsc.org The energy difference is small, on the order of tens of cm⁻¹, with a barrier to pseudorotation of a few hundred cm⁻¹. rsc.org

The conformational flexibility of the pyrrolidine ring is crucial in the context of metal complexation. When this compound acts as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of both the pyridine and pyrrolidine rings, the pyrrolidine ring's conformation adapts to accommodate the geometric constraints of the coordination sphere. This can lead to the stabilization of specific conformers that might not be the most stable in the free ligand. Molecular modeling studies on related systems have shown how conformational profiles and electronic properties can provide insights into structure-activity relationships. nih.gov

Table 1: Calculated Conformational Energies and Barriers for Pyrrolidine

| Parameter | Value (cm⁻¹) | Computational Method | Reference |

| Equatorial-Axial Energy Difference | 29 ± 10 | Experiment | rsc.org |

| Equatorial-Axial Energy Difference | 17 | CCSD(T) | rsc.org |

| Pseudorotation Barrier | 220 ± 20 | Experiment | rsc.org |

| Pseudorotation Barrier | 284 | CCSD(T) | rsc.org |

Topological Analysis of Intermolecular Interactions (AIM, Hirshfeld Surface, RDG)

The study of intermolecular interactions in the crystalline state of this compound and its complexes provides crucial insights into their solid-state structures and properties. Techniques based on electron density topology, such as the Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Reduced Density Gradient (RDG) analysis, are powerful tools for visualizing, characterizing, and quantifying these non-covalent interactions. nih.gov

Atoms in Molecules (AIM) Analysis:

QTAIM, or AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. nih.gov This method allows for the identification and characterization of bond critical points (BCPs), which are points of minimum electron density between interacting atoms. The properties of the electron density at these BCPs, such as its value (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interactions. For instance, the presence of a BCP between two atoms is a necessary condition for a chemical bond, including weak non-covalent interactions like hydrogen bonds and van der Waals contacts.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. nih.goveurjchem.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. The d_norm surface highlights regions where intermolecular distances are shorter (red spots), approximately equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms.

Reduced Density Gradient (RDG) Analysis:

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density and its first derivative that is particularly useful for identifying and visualizing non-covalent interactions. jussieu.frmdpi.comresearchgate.net A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ) reveals characteristic spikes at low electron densities, which correspond to non-covalent interactions. nih.gov

The color-coding of the RDG isosurfaces provides a qualitative picture of the interaction types:

Blue: Strong attractive interactions, such as hydrogen bonds. researchgate.net

Green: Weak van der Waals interactions. researchgate.net

Red: Strong repulsive interactions, often found in sterically crowded regions. researchgate.net

In the context of this compound complexes, RDG analysis can be employed to visualize the intricate network of hydrogen bonds, C-H···π interactions, and π-π stacking that often governs the supramolecular assembly. nih.gov For example, in a zinc(II) complex with terpyridine and pyridine-2,6-dicarboxylic acid, DFT calculations coupled with interaction analysis helped to understand the binding with another molecule. researchgate.net

Table 2: Summary of Topological Analysis Techniques for Intermolecular Interactions

| Technique | Principle | Information Obtained |

| AIM (QTAIM) | Analysis of electron density topology and bond critical points. nih.gov | Quantitative characterization of bond strength and nature (covalent vs. non-covalent). |

| Hirshfeld Surface | Partitioning of crystal space into molecular volumes. nih.goveurjchem.com | Visualization and quantification of intermolecular contacts and their relative contributions. |

| RDG (Reduced Density Gradient) | Analysis of the reduced density gradient at low electron densities. jussieu.frmdpi.comresearchgate.net | Visualization and qualitative classification of non-covalent interactions (e.g., hydrogen bonds, van der Waals). |

Coordination Chemistry and Catalytic Applications of R 2 Pyrrolidin 2 Yl Pyridine As a Chiral Ligand

Design Principles for Chiral Pyridyl Pyrrolidine (B122466) Ligands

The design of chiral ligands is a cornerstone of asymmetric catalysis. For pyridyl- and quinolyl-containing ligands, steric and stereochemical effects are key factors in modulating their affinity and selectivity for different metal ions. nih.gov The development of new chiral pyridine (B92270) units (CPUs) has been a focus of research to overcome the challenge of balancing broad reactivity with high stereoselectivity. nih.gov A successful strategy involves creating a rigid and tunable framework that minimizes steric hindrance near the coordinating nitrogen atom while allowing for modification of the outer ligand environment. nih.gov

The concept of C₂ symmetry, while historically significant in ligand design, is not the only principle. nih.gov Nonsymmetrical ligands, such as those combining different donor atoms (e.g., P,N-ligands), have proven to be highly effective and, in many cases, superior to their symmetrical counterparts. nih.gov The modular construction of these nonsymmetrical ligands allows for systematic tuning of their steric and electronic properties to optimize performance in various metal-catalyzed reactions. nih.gov

Formation and Characterization of Transition Metal Complexes with (R)-2-(Pyrrolidin-2-yl)pyridine Ligands

The coordination of this compound and its derivatives to transition metals leads to the formation of a diverse range of complexes with distinct properties and applications.

Coordination Modes and Stereochemical Influence in Complex Formation

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of both the pyridine and pyrrolidine rings. This chelation forms a five-membered ring, which creates a rigid and well-defined chiral environment around the metal. The stereochemistry of the pyrrolidine ring directly influences the spatial arrangement of the complex, which is crucial for inducing asymmetry in catalytic reactions. nih.gov

The stereochemical outcome of metal complexation can be highly dependent on the ligand's structure. For instance, in certain pyridyl-containing podand ligands, the diastereomers exhibit different binding abilities and selectivity for metal ions like Ag⁺. nih.gov The specific stereoisomer of the ligand can dictate the preferred coordination geometry and, consequently, the catalytic activity and selectivity of the resulting complex.

Thermodynamic and Kinetic Aspects of Metal-Ligand Binding

The stability and formation kinetics of metal complexes are critical for their application in catalysis. The thermodynamic selectivity of polypyridyl ligands for metal ions in aqueous solution is influenced by several factors, including ligand preorganization, solvation effects, and steric clashes. rsc.org For example, preorganization, such as the bridging found in 1,10-phenanthroline (B135089) compared to 2,2'-bipyridyl, can enhance binding affinity. rsc.org

Kinetic studies can reveal the lability of the metal-ligand bond, which is important for catalytic turnover. The rate of ligand exchange can be influenced by the steric and electronic properties of the ligand. For instance, the reaction of aqua-nitro complexes of ruthenium nitrosyl with methyl-substituted pyridines shows that sterically hindered pyridines can lead to the formation of different products compared to less hindered ones. rsc.org

Electronic and Steric Properties of Coordinated Ligands

The electronic properties of the coordinated this compound ligand can be tuned by introducing substituents on either the pyridine or pyrrolidine ring. These modifications can alter the electron density at the metal center, thereby influencing its reactivity and catalytic performance. For example, the pKa of the pyridyl nitrogen can affect the ligand's binding affinity. acs.org

Steric effects also play a crucial role. nih.govrsc.org Bulky substituents on the ligand can create a more defined chiral pocket around the metal center, enhancing stereoselectivity. However, excessive steric hindrance can also impede substrate binding and reduce catalytic activity. nih.gov Therefore, a careful balance between steric and electronic factors is essential in ligand design. nih.gov

Synthesis and Characterization of Platinum(II) Diaminocyclohexane Complexes Incorporating 2-Pyrrolidin-2-ylpyridine

Platinum(II) complexes containing diaminocyclohexane (DACH) and a pyridine-derivative ligand, such as 2-pyrrolidin-2-ylpyridine, have been synthesized and investigated for their potential as anticancer agents. nih.govmdpi.com These complexes, with a general formula [Pt(PL)(AL)]Cl₂, where PL is the pyridyl ligand and AL is the diaminocyclohexane, are prepared from [Pt(PL)Cl₂] precursors. nih.gov

The characterization of these complexes involves various spectroscopic techniques, including NMR and mass spectrometry, to confirm their structure and purity. nih.govmdpi.com X-ray crystallography provides definitive structural information, revealing the coordination geometry around the platinum center. nih.gov Studies have shown that these complexes can exhibit different DNA binding interactions compared to traditional platinum-based drugs like cisplatin. nih.gov

Table 1: Selected Platinum(II) Diaminocyclohexane Complexes

| Complex | Ancillary Ligand (AL) | Planar Ligand (PL) | Reference |

| [Pt(DACH)(2-pyrrolidin-2-ylpyridine)]²⁺ | Diaminocyclohexane | 2-Pyrrolidin-2-ylpyridine | nih.gov |

This table is for illustrative purposes and may not be exhaustive.

Iron(II) Complexes with Pyridine-Pyrrolidine Ligands and their Characterization

Iron complexes bearing pyridine-pyrrolidine type ligands are of interest due to the earth-abundance and low toxicity of iron. tcu.edu The synthesis of these complexes often involves the reaction of an iron(II) salt with the desired ligand. For example, dichlorotetrakis(pyridine)iron(II) can be prepared by treating ferrous chloride with an excess of pyridine. wikipedia.org

The characterization of these iron complexes typically includes techniques such as X-ray crystallography, magnetic susceptibility measurements, and various spectroscopic methods (e.g., NMR, IR, UV-Vis). wikipedia.orgnih.govrsc.org These methods provide insights into the coordination environment, electronic structure, and magnetic properties of the iron center. For instance, in some iron(II) complexes with tridentate pyterpy ligands, the 4-pyridyl ring may not coordinate to the metal, leaving it available for further reactions. rsc.org The development of iron complexes with ligands like the RPy₂N₂ series aims to create more economical and environmentally friendly catalysts for reactions such as carbon-carbon coupling. tcu.edu

Table 2: Characterization Data for an Exemplary Iron(II) Complex

| Technique | Observation | Interpretation | Reference |

| X-ray Crystallography | trans-Coordination of chloride ligands | Defines the geometry of the complex | wikipedia.org |

| Magnetic Susceptibility | High-spin configuration | Indicates the electronic state of the Fe(II) ion | wikipedia.org |

This table provides a general example of characterization data.

Characterization of Other Transition Metal Complexes (e.g., Ni(II), Cu(I), Ag(I), Re(I), Yttrium)

The coordination chemistry of this compound extends beyond the more commonly studied metals to include a diverse array of other transition metals such as nickel(II), copper(I), silver(I), rhenium(I), and yttrium(III). The characterization of these complexes reveals a range of coordination geometries and electronic properties, which are crucial for their subsequent application in catalysis and materials science.

Nickel(II) Complexes: Nickel(II) complexes with ligands containing pyridyl and pyrrolidinyl motifs have been synthesized and characterized. While specific crystal structure data for the Ni(II) complex of this compound is not extensively detailed in the available literature, related structures with 2-pyridylpyrrolide bidentate ligands have been reported. These studies indicate that Ni(II) can adopt various coordination geometries, including square planar and octahedral, depending on the substituents on the ligand and the presence of other coordinating species. The electronic properties of these complexes can be tuned by modifying the substituents on the pyrrolide ring, which in turn influences their Lewis acidity and reactivity.

Copper(I) and Copper(II) Complexes: Copper complexes are of significant interest due to their catalytic activity. Copper(II) complexes with related hydroxyl-functionalized pyridine derivatives have been structurally characterized, revealing square planar or square pyramidal geometries. In the context of catalysis, chiral copper complexes have been developed for diastereo- and enantioselective Michael addition reactions in aqueous media, affording high yields and excellent stereoselectivities. These studies, while not exclusively using this compound, highlight the potential of copper complexes with chiral pyridine-containing ligands in asymmetric synthesis.

Silver(I) Complexes: Silver(I) ions are known for their propensity to form coordination polymers and supramolecular assemblies. The coordination of Ag(I) with pyridine-based ligands often leads to the formation of intricate one-, two-, or three-dimensional networks. For instance, silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been shown to form polynuclear structures where the pyrazine (B50134) ring acts as a bridging ligand. While specific studies on Ag(I) complexes of this compound are limited, the known coordination behavior of silver(I) with similar N-donor ligands suggests the potential for forming chiral supramolecular architectures.

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes are of interest due to their photophysical properties and potential applications in sensing and imaging. These complexes typically adopt a facial (fac) arrangement of the three carbonyl ligands with the remaining coordination sites occupied by other ligands. While direct synthesis and characterization of a Re(I) tricarbonyl complex with this compound is not widely reported, numerous studies have detailed the synthesis and properties of Re(I) tricarbonyl complexes with various bidentate and tridentate nitrogen-donor ligands, including those with pyridine moieties. These complexes often exhibit luminescence, which can be tuned by modifying the ligand structure.

Applications in Asymmetric Catalysis

The chiral nature of this compound makes it a valuable ligand for a variety of asymmetric catalytic transformations. Its metal complexes have been employed to catalyze reactions such as epoxidations, allylic alkylations, and Michael additions with high levels of enantioselectivity.

Enantioselective Transformations (e.g., Epoxidation, Allylic Alkylation, Michael Addition)

Epoxidation: Iron(II) complexes of chiral tetradentate ligands incorporating a (S)-1-(pyridyl-2-ylmethyl)pyrrolidin-2-yl moiety, a structure closely related to this compound, have been shown to be highly effective catalysts for the enantioselective epoxidation of a wide range of olefins using hydrogen peroxide as the oxidant. These systems can achieve high yields and enantioselectivities (up to 99% ee) for various substrates, including challenging ones like chalcones. The electronic properties of the pyridine ring have been shown to play a crucial role in the catalytic activity and selectivity.

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. While direct applications of this compound in this context are not extensively documented, related chiral pyrid-2-ylidene ligands bearing a chiral hydroxyalkyl-chelating arm have been successfully used in copper-catalyzed AAA of dialkylzincs to allylic phosphates, achieving excellent regio- and enantioselectivity (up to 95% ee). Furthermore, palladium-catalyzed asymmetric allylic 4-pyridinylation has been achieved using chiral diphosphine ligands, demonstrating the potential of chiral ligands in controlling the stereochemistry of such reactions.

Michael Addition: The Michael addition is a fundamental carbon-carbon bond-forming reaction. Copper(I) complexes of chiral ligands are effective catalysts for the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated compounds. For instance, the copper-catalyzed diastereo- and enantioselective 1,4-addition of 2,3-dioxopyrrolidines to nitroalkanes has been successfully carried out in aqueous media, yielding products with high diastereoselectivities and good enantiomeric excesses. Although not employing this compound itself, these results underscore the utility of chiral copper catalysts in promoting asymmetric Michael reactions.

Catalyst Systems and Reaction Scope

The catalyst systems employing this compound and its derivatives often involve in situ formation of the active catalyst by mixing the ligand with a suitable metal precursor. The choice of metal, counter-ion, and solvent can significantly influence the catalytic activity and selectivity.

For enantioselective epoxidations , iron(II) triflate is a common precursor, and the reaction often requires the presence of a carboxylic acid additive to enhance both the yield and enantioselectivity. The reaction scope is broad, encompassing various cyclic and acyclic olefins.

In asymmetric allylic alkylations , palladium and copper are the metals of choice. Palladium-catalyzed reactions typically use phosphine-based ligands, while copper-catalyzed systems have shown success with N-heterocyclic carbene (NHC) ligands. The scope of these reactions includes a variety of allylic electrophiles and nucleophiles, including malonates and organozinc reagents.

For Michael additions , copper(I) complexes are frequently used. The reaction conditions are often mild, and in some cases, the reactions can be performed in environmentally friendly solvents like water. The scope of nucleophiles includes nitroalkanes and dioxopyrrolidines, while a range of α,β-unsaturated compounds can serve as Michael acceptors.

Detailed Mechanistic Pathways and Intermediate Characterization in Catalysis

Understanding the mechanistic pathways of these catalytic reactions is crucial for optimizing existing catalysts and designing new ones.

In the iron-catalyzed epoxidation , the proposed mechanism involves the activation of hydrogen peroxide by the iron center to form a high-valent iron-oxo species, which then acts as the oxygen atom transfer agent to the olefin. The chiral ligand environment dictates the facial selectivity of the oxygen transfer, leading to the observed enantioselectivity.

For palladium-catalyzed allylic alkylation , the generally accepted mechanism involves the formation of a π-allyl palladium intermediate. The chiral ligand influences the subsequent nucleophilic attack on the π-allyl moiety, controlling the stereochemical outcome.

In copper-catalyzed Michael additions , the reaction is believed to proceed through the formation of a chiral copper enolate intermediate. The coordination of the Michael acceptor to the chiral copper complex then facilitates a stereoselective conjugate addition. Mechanistic studies on related copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines suggest a Cu(I)/Cu(II) catalytic cycle.

Detailed mechanistic studies on reactions catalyzed by a related compound, 2-formyl-4-pyrrolidinopyridine, have ruled out a simple nucleophilic catalysis mechanism in certain transformations, instead providing evidence for the involvement of specific intermediates like dioxolanones. These studies highlight the importance of careful mechanistic investigation to understand the true nature of the catalytic cycle.

Contributions to Organocatalysis with Chiral Pyrrolidine Derivatives

Beyond its role as a ligand in metal-catalyzed reactions, the pyrrolidine motif is a cornerstone of organocatalysis. Chiral pyrrolidine derivatives, such as proline and its analogues, are highly effective catalysts for a wide range of asymmetric transformations. These catalysts typically operate through the formation of enamine or iminium ion intermediates.

While this compound itself is primarily used as a ligand, its structural elements are relevant to the design of bifunctional organocatalysts. The presence of both a basic pyridine nitrogen and a secondary amine allows for potential dual activation of substrates. For instance, novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly efficient in the asymmetric Michael addition of carbonyl compounds to nitroolefins, achieving excellent yields and stereoselectivities. The design of these catalysts often involves modifying the pyrrolidine ring with hydrogen-bond donating groups to enhance their catalytic activity and stereocontrol. The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts further demonstrates the versatility of the pyrrolidine scaffold in asymmetric catalysis.

Supramolecular Assemblies and Material Science Prospects

The ability of this compound to coordinate with various metal ions opens up possibilities for its use in the construction of supramolecular assemblies and functional materials. The directional nature of metal-ligand coordination bonds allows for the self-assembly of discrete molecular architectures or extended coordination polymers.

The pyridine moiety is a well-established building block in supramolecular chemistry, capable of forming predictable coordination motifs with a variety of metal ions. When combined with the chirality of the pyrrolidine ring, this compound can be used to construct chiral supramolecular structures. For example, the self-assembly of pyridine-appended ligands with metal ions like palladium(II) can lead to the formation of discrete metallomacrocycles.

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights of R 2 Pyrrolidin 2 Yl Pyridine Derivatives Excluding Clinical Applications and Toxicity Profiles

Structural Determinants of In Vitro Biological Activities

The biological effects of (R)-2-(Pyrrolidin-2-yl)pyridine derivatives are intricately linked to their structural features. Modifications to the pyridine (B92270) or pyrrolidine (B122466) rings, as well as the introduction of various substituents, can profoundly influence their potency and selectivity across different biological targets.

Derivatives of the 2,2'-bipyridyl scaffold, which shares structural similarities with 2-(pyrrolidin-2-yl)pyridine, have been investigated for their antimycobacterial properties. In a study evaluating analogs against Mycobacterium leprae, the metabolic activity of the bacterium was used as a measure of viability. One analog, VUF-8514, demonstrated complete and bactericidal inhibition of M. leprae at a concentration of 0.16 µg/mL, a potency comparable to the established drug rifampin (MIC 0.3 µg/mL). nih.gov In contrast, another analog, VUF-8842, showed no significant activity, highlighting the critical role of specific structural features in conferring antimycobacterial efficacy. nih.gov

Further research into pyridine derivatives has shown promise against resistant strains of Mycobacterium tuberculosis (MTB). Two synthesized pyridine analogs, compounds 1 and 2, displayed significant activity against the H37Rv strain with IC50 values of 3.2 µM and 1.5 µM, respectively. nih.gov These compounds also retained activity against several drug-resistant isolates of MTB, underscoring the potential of this chemical class to overcome existing resistance mechanisms. nih.gov Pyrrolo[3,4-c]pyridine derivatives have also been explored for their antimycobacterial effects, with some compounds targeting the InhA enzyme, a key component in the synthesis of mycolic acids essential for the mycobacterial cell wall. mdpi.com

Table 1: In Vitro Antimycobacterial Activity of Pyridine and Bipyridyl Analogs

| Compound/Analog | Target Organism | Activity Metric | Value | Reference |

| VUF-8514 | Mycobacterium leprae | MIC | 0.16 µg/mL | nih.gov |

| Rifampin | Mycobacterium leprae | MIC | 0.3 µg/mL | nih.gov |

| VUF-8842 | Mycobacterium leprae | --- | Inactive | nih.gov |

| Compound 1 | M. tuberculosis H37Rv | IC50 | 3.2 µM | nih.gov |

| Compound 2 | M. tuberculosis H37Rv | IC50 | 1.5 µM | nih.gov |

The pyridine scaffold is a cornerstone in the development of compounds with anti-inflammatory and anti-tumor properties. nih.govijsat.org The mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways. ijsat.org

In the context of anti-inflammatory activity, derivatives of pyrrolidine-2,5-dione have been synthesized and shown to be multi-target agents. nih.gov One study reported a series of N-substituted pyrrolidine-2,5-dione derivatives that exhibited inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are crucial enzymes in the inflammatory cascade. nih.gov Compound 13e from this series emerged as a potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM. nih.gov Similarly, benzimidazole (B57391) derivatives containing a pyrrolidine moiety, such as 2-[(pyrrolidin-1-yl)-methyl]-1H-benzimidazole, have demonstrated significant anti-inflammatory potential by targeting enzymes like phospholipase A2 (PLA2), which initiates the arachidonic acid cascade. nih.gov

Regarding anti-tumor mechanisms, pyridine derivatives have shown efficacy against various cancer cell lines. nih.govnih.gov A novel pyridine derivative, compound H42, inhibited the proliferation of ovarian cancer cells (SKOV3 and A2780) with IC50 values of 0.87 µM and 5.4 µM, respectively. nih.gov Its mechanism involves the downregulation of histone deacetylase 6 (HDAC6), leading to cell cycle arrest at the G0/G1 phase, induction of apoptosis, and DNA damage. nih.gov Another class, pyridine-ureas, has been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com Compounds 8e and 8n from this series showed potent anti-proliferative activity against the MCF-7 breast cancer cell line, with IC50 values of 0.22 µM and 1.88 µM, respectively. mdpi.com The anti-proliferative effects of 2,6-di-[2-(heteroaryl)vinyl]pyridines have been linked to pathways involving polyamine biosynthesis and prolactin signal transduction. nih.gov

Table 2: In Vitro Anti-inflammatory and Anti-tumor Activity of this compound and Related Derivatives

| Compound | Biological Target/Assay | Cell Line | Activity Metric | Value | Reference |

| Compound 13e | COX-2 Inhibition | --- | IC50 | 0.98 µM | nih.gov |

| Compound H42 | Cell Proliferation | SKOV3 | IC50 | 0.87 µM | nih.gov |

| Compound H42 | Cell Proliferation | A2780 | IC50 | 5.4 µM | nih.gov |

| Compound 8e | Cell Proliferation | MCF-7 | IC50 | 0.22 µM | mdpi.com |

| Compound 8n | Cell Proliferation | MCF-7 | IC50 | 1.88 µM | mdpi.com |

Fibrosis is characterized by the excessive deposition of extracellular matrix components, particularly collagen. biorxiv.org Derivatives based on the 2-(pyridin-2-yl)pyrimidine (B3183638) structure have been synthesized and evaluated for their anti-fibrotic potential in immortalized rat hepatic stellate cells (HSC-T6). nih.gov Several compounds from this series demonstrated superior anti-fibrotic activity compared to the reference drug Pirfenidone. nih.gov Specifically, compounds 12m and 12q were the most potent, with IC50 values of 45.69 µM and 45.81 µM, respectively. nih.gov These compounds effectively inhibited the expression of Collagen Type I Alpha 1 (COL1A1) and reduced the levels of hydroxyproline, a key component of collagen, in the cell culture medium. nih.govmdpi.com This suggests that these derivatives may exert their anti-fibrotic effects by targeting collagen prolyl-4-hydroxylases. nih.govmdpi.com

The this compound scaffold has proven to be a valuable template for the structure-based design of inhibitors targeting various enzymes and receptors.

Rho-kinase (ROCK): Systematic exploration and structure-based design starting from a high-throughput screening hit led to the development of potent and selective pyridine-based ROCK inhibitors. nih.gov Compound 37 from this effort showed significant improvements in potency and kinase selectivity. nih.gov Another study on 4-aryl-5-aminomethyl-thiazole-2-amines, which incorporates a pyridine moiety, identified compound 4v as a potent ROCK II inhibitor with an IC50 of 20 nM. nih.gov Molecular docking studies indicated that 4-pyridine substitutions were generally more potent than 3-pyridine substitutions. nih.gov

HIV-1 Integrase: HIV-1 integrase is a well-established target for antiviral therapy. kaust.edu.sanih.gov The design of novel inhibitors often involves modifying the structures of approved drugs like Raltegravir and Elvitegravir, which feature heterocyclic systems. mdpi.com Pyrrolidinone-containing structures have been incorporated as P1'-ligands in HIV-1 protease inhibitors to enhance interactions with the enzyme's active site. nih.gov Specifically, inhibitor 19b, which contains an (S)-aminomethyl-2-pyrrolidinone, was found to be highly potent and maintained its activity against multi-drug-resistant HIV-1 variants. nih.gov X-ray crystallography revealed that the pyrrolidinone ring engages in critical interactions with the S1' subsite of the protease. nih.gov

PARP: Poly (ADP-ribose) polymerase (PARP) inhibitors are important in cancer therapy. nih.gov To achieve selectivity for PARP-1 over PARP-2, which may reduce side effects, a strategy was developed to design inhibitors based on the differences in their catalytic domains. nih.gov This led to the synthesis of highly selective PARP-1 inhibitors, with compound Y49 showing a PARP-1 IC50 of 0.96 nM and a 64.5-fold selectivity over PARP-2. nih.gov

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. mdpi.com The pyrrolidine fragment is a common feature in many natural products and synthetic drugs, and its stereoselective synthesis is of great interest. mdpi.com

In the development of HIV-1 protease inhibitors, the incorporation of a stereochemically defined (S)-aminomethyl-2-pyrrolidinone was crucial for achieving high potency. nih.gov This highlights that the specific (S)-configuration at the chiral center of the pyrrolidine ring enables optimal binding to the target enzyme. The comparison between enantiomers often reveals significant differences in biological activity, underscoring the importance of stereoselectivity in drug design.

Molecular Interactions with Biomacromolecules (e.g., DNA Binding Studies of Platinum Complexes)

Platinum complexes bearing pyridine-based ligands have been extensively studied for their interactions with DNA, a primary target for many anticancer drugs. nih.gov The mode of binding can vary, including coordinative binding and intercalation.

Studies on platinum(II) complexes with chelating ligands like bis(pyridine-2-yl)amine have shown that these compounds can interact with calf-thymus DNA through a combination of coordinative binding and partial intercalation. nih.gov The nature of the other ligands in the complex influences the interaction. nih.gov

Furthermore, platinum(II) and palladium(II) complexes with 2,6-bis(N-R-benzimidazol-2-yl)pyridine ligands have been shown to bind to DNA, likely via a partial intercalation mode. tpcj.org The hydrophobicity of the complex influences its DNA binding affinity, with more hydrophobic complexes showing stronger binding. tpcj.org Some of these complexes were also capable of cleaving plasmid DNA. tpcj.org The interaction of 9-(pyridin-2'-yl)-aminoacridines with calf thymus DNA was found to be enhanced by electron-withdrawing groups on the pyridine ring, which likely stabilize the cationic character of the acridine (B1665455) nucleus, thereby strengthening the electrostatic attraction to the DNA phosphate (B84403) backbone. mdpi.com

Computational Approaches to SAR and Ligand-Target Modeling (e.g., Molecular Docking)

Computational modeling has emerged as an indispensable tool in the exploration of the structure-activity relationships (SAR) of this compound derivatives. These in silico methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, provide profound insights into the molecular interactions governing the biological activity of these compounds, thereby guiding the rational design of more potent and selective analogs.

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of various protein targets. For instance, studies targeting acetylcholinesterase (AChE), a key enzyme in the management of Alzheimer's disease, have utilized docking to predict the binding affinity of novel pyrrolidin-2-one derivatives. researchgate.net In one such study, a library of derivatives was docked into the active site of AChE (PDB ID: 4EY7), revealing that compounds with specific substitutions could achieve higher docking scores than the established drug, donepezil. researchgate.net These computational predictions are critical for identifying promising candidates for synthesis and further biological evaluation.

The power of computational approaches also lies in their ability to generate QSAR models, which mathematically correlate the structural features of compounds with their biological activities. A 3D-QSAR model developed for a series of pyrrolidin-2-one derivatives targeting AChE demonstrated a high predictive capacity, with strong correlation coefficients (R² = 0.9639 and Q² = 0.8779). researchgate.net This model successfully predicted the IC50 values of the synthesized compounds in the lower micromolar range, underscoring the utility of QSAR in forecasting the potency of novel derivatives. researchgate.net

Furthermore, molecular dynamics (MD) simulations offer a dynamic perspective on ligand-target interactions, assessing the stability of the predicted binding poses over time. For pyrrolidin-2-one derivatives docked with AChE, MD simulations conducted for 100 nanoseconds confirmed the stability of the ligand-protein complexes, reinforcing the docking predictions. researchgate.net

The application of these computational techniques extends to other therapeutic areas. For example, molecular docking has been employed to evaluate the potential of pyridine derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov These studies help in identifying key interactions, such as hydrogen bonds with specific amino acid residues in the active site, that are crucial for inhibitory activity. nih.gov

The following tables present data from computational studies on various pyridine and pyrrolidine derivatives, illustrating the insights gained from molecular docking and QSAR analyses.

Table 1: Molecular Docking Scores of Pyrrolidin-2-one Derivatives Targeting Acetylcholinesterase (AChE)

| Compound | Docking Score | Predicted IC50 Range |

|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) | -18.59 | Lower micromolar |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) | -18.057 | Lower micromolar |

| Donepezil (Reference) | -17.257 | N/A |

Data sourced from a study on rationally designed pyrrolidin-2-one derivatives as potential AChE inhibitors. researchgate.net

Table 2: QSAR Model Statistical Parameters for AChE Inhibitors

| Parameter | Value |

|---|---|

| R² | 0.9639 |

| Q² | 0.8779 |

This table highlights the statistical validity of the 3D-QSAR model developed to predict the activity of novel AChE inhibitors. researchgate.net

Table 3: Binding Energy of Pyridine Derivatives against SARS-CoV-2 Main Protease (Mpro)

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Co-crystalized ligand (Reference) | -7.5 |

| Novel Pyrimidine (B1678525) Derivative 7c | -8.2 |

| Novel Pyrimidine Derivative 7d | -8.0 |

| Novel Pyrimidine Derivative 7e | -7.9 |

This data is from a study on novel pyrimidine derivatives designed to target the Mpro of SARS-CoV-2. nih.gov

These computational approaches, by providing a detailed understanding of the molecular interactions and structural requirements for activity, play a pivotal role in the hit-to-lead and lead optimization phases of drug discovery involving this compound and its analogs.

Emerging Research Directions and Future Academic Impact of R 2 Pyrrolidin 2 Yl Pyridine

Development of Next-Generation Highly Enantioselective Catalytic Systems

The pyrrolidine (B122466) motif is a cornerstone of organocatalysis, and its incorporation into the (R)-2-(pyrrolidin-2-yl)pyridine structure provides a powerful platform for asymmetric synthesis. mdpi.com The development of catalysts derived from this scaffold focuses on optimizing efficiency, selectivity, and applicability to increasingly complex reactions. mdpi.com

A significant area of research involves the creation of novel chiral gold(I) complexes. nih.govresearchgate.net Scientists have synthesized a new generation of catalysts incorporating a C2-symmetric 2,5-diarylpyrrolidine ligand, which is structurally related to the core of this compound. researchgate.net These gold(I) catalysts have proven effective in demanding reactions such as the enantioselective intramolecular [4+2] cycloaddition of arylalkynes with alkenes and the atroposelective synthesis of 2-arylindoles. nih.govacs.org The enantioselectivity of these systems is directed by attractive non-covalent interactions between the substrate and the catalyst's chiral pocket, a mechanism that has been elucidated through detailed computational studies. nih.govacs.org

Furthermore, chiral pyrrolidine-pyrazole catalysts have been developed and shown to be highly effective in promoting enantioselective Michael additions of carbonyl compounds to nitroolefins, achieving good yields and high stereoselectivities. researchgate.net The design of these next-generation catalysts often involves the strategic modification of the pyrrolidine framework to enhance steric shielding or to introduce specific hydrogen-bonding donors, thereby controlling the trajectory of substrate approach and improving stereochemical outcomes. mdpi.com For instance, cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, yielding products with up to >99% enantiomeric excess (ee). rsc.org

Exploration of Novel Synthetic Pathways for Complex Derivatization

The inherent reactivity of the this compound core makes it an ideal starting point for the synthesis of more complex, high-value molecules. Research is focused on developing novel and efficient synthetic routes to access a diverse range of derivatives.

One innovative strategy involves the photo-promoted ring contraction of pyridines using silylborane to produce functionalized pyrrolidine derivatives. nih.gov This method provides access to a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a powerful synthon for a variety of functionalized pyrrolidines. nih.gov Another advanced approach is the use of a DNA-compatible, three-component cycloaddition of azomethine ylides to efficiently generate libraries of pyrrolidine-fused scaffolds, which can be further diversified to enhance chemical space for drug discovery. acs.org

In the realm of medicinal chemistry, the pyrrolidine scaffold is integral to the design of targeted therapeutics. For example, a structure-guided design approach has led to the synthesis of potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors based on a pyrrolo[2,3-d]pyrimidine core, which originated from fragment screening that identified a key pyrrolidine-containing molecule. acs.org The synthetic pathways developed allow for systematic structural modifications to optimize potency and pharmacokinetic properties. acs.org The broad interest in chiral pyrrolidines continues to drive the development of new asymmetric synthetic strategies, including organocatalyzed reactions and transition-metal-catalyzed cycloadditions, to build upon this privileged structural motif. mdpi.com

Integration with Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry)

In line with the growing emphasis on sustainable practices, research is actively integrating the synthesis of this compound derivatives with green chemistry principles. These methodologies aim to improve efficiency, reduce waste, and utilize more environmentally benign processes.

A prime example is the use of continuous flow chemistry for the rapid and scalable construction of α-chiral pyrrolidine libraries. rsc.org This protocol operates under mild conditions and achieves high yields and excellent diastereoselectivity in residence times as short as 150 seconds, offering a cost-efficient and scalable alternative to traditional batch processing. rsc.org The utility of this flow methodology has been demonstrated in the gram-scale synthesis of an intermediate for the κ-opioid receptor antagonist, Aticaprant. rsc.org

Biocatalysis represents another key green approach. Through the directed evolution of enzymes like cytochrome P411, scientists have engineered "pyrrolidine synthases" capable of catalyzing intramolecular C(sp³)–H amination. nih.gov This enzymatic platform constructs chiral pyrrolidines from simple azide (B81097) precursors with high efficiency and enantioselectivity, offering a sustainable route that mimics nature's synthetic machinery. nih.gov Other green methods being explored include solvent- and halide-free, atom-economical syntheses of pyridine-2-yl derivatives and the use of visible-light-driven organocatalysis with molecular oxygen as an inexpensive oxidant for the synthesis of related heterocyclic compounds. rsc.orgrsc.org The synthesis of pyrrolidone derivatives from biomass-derived levulinic acid further underscores the shift towards sustainable feedstocks. researchgate.net

Advanced Computational Design for Predictive Modeling of Reactivity and Selectivity

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of catalysts and functional molecules based on the this compound scaffold. Advanced modeling techniques provide deep mechanistic insights and enable the predictive design of new systems.

Density Functional Theory (DFT) calculations have been extensively used to rationalize the mode of action of chiral catalysts. nih.govacs.org For gold(I) complexes bearing chiral pyrrolidinyl ligands, DFT studies have mapped the chiral binding pocket and identified the crucial non-covalent interactions between the catalyst and substrate that govern enantioselective folding in the transition state. nih.govacs.org Going a step further, novel computational tools like NEST (N-Enantioselectivity by Steric Topography) have been designed to dissect steric ligand effects and accurately predict experimental enantioselectivities in these catalytic systems. nih.gov

Mechanistic studies using computational methods have also been applied to organocatalytic reactions. researchgate.net For the enantioselective Michael addition catalyzed by a chiral pyrrolidine-pyrazole conjugate, computational analysis helped to substantiate the reaction mechanism. researchgate.net In drug discovery, computational enzyme design and molecular modeling are used to understand how pyrrolidine-containing molecules interact with biological targets, guiding the synthesis of derivatives with improved pharmacological profiles. nih.govnih.gov These in silico approaches significantly reduce the experimental effort required by pre-screening candidates and focusing synthetic work on the most promising structures.

Applications in Advanced Functional Materials and Supramolecular Architectures

The unique combination of a metal-coordinating pyridine (B92270) unit and a versatile pyrrolidine ring makes this compound and its analogues attractive building blocks for advanced materials and complex supramolecular systems.

In the field of functional materials, new electron-releasing pyrrolidine-containing bipyridines and terpyridines have been synthesized. acs.org When these ligands are complexed with ruthenium, they yield complexes with significantly improved visible light absorption and altered electrochemical behavior. acs.org These properties open new avenues for the design of more efficient photovoltaic devices and other light-harvesting applications. acs.org

The pyridyl group is a well-established motif in supramolecular chemistry, capable of directing the self-assembly of intricate architectures through coordination with metal ions. birmingham.ac.ukrsc.orgnih.gov Ligands incorporating pyridine and other N-heterocycles are used to construct coordination polymers with diverse dimensionalities, from 1-D chains to 3-D networks, where the final structure is often controlled by the choice of metal ion and counter-anions. nih.govmdpi.com The ability of bis(1,2,3-triazolyl)pyridine macrocycles to self-assemble with transition metals showcases the potential for creating complex systems like metal-templated catenanes. rsc.org The principles guiding the assembly of these polypyridyl systems can be directly applied to this compound, suggesting its future use in creating novel chiral sensors, stimuli-responsive materials, and porous metal-organic frameworks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-(Pyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, ligands like PDP (pyridine-pyrrolidine derivatives) are used to control stereochemistry during cyclization or coupling reactions. Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., Pd-based systems for cross-coupling) .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and characterize intermediates using / NMR to verify stereochemical integrity .